molecular formula C5H11N3O B12398424 N-Methyl-N'-nitrosopiperazine-d4

N-Methyl-N'-nitrosopiperazine-d4

Katalognummer: B12398424
Molekulargewicht: 133.19 g/mol
InChI-Schlüssel: CEAIOKFZXJMDAS-CQOLUAMGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N’-nitrosopiperazine-d4 is a deuterium-labeled analog of N-Methyl-N’-nitrosopiperazine. This compound is primarily used in scientific research as a reagent in organic synthesis. The deuterium labeling makes it particularly useful in studies involving mass spectrometry and other analytical techniques.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-nitrosopiperazine-d4 typically involves the deuteration of N-Methyl-N’-nitrosopiperazine. This process can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions often require controlled environments to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of N-Methyl-N’-nitrosopiperazine-d4 involves large-scale deuteration processes. These methods are optimized for high yield and purity, often utilizing specialized equipment and techniques to maintain the integrity of the deuterium labeling.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-N’-nitrosopiperazine-d4 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-Methyl-N’-nitrosopiperazine-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various compounds, including those with antimicrobial and anthelmintic properties.

    Biology: Employed in studies involving metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential neurotropic and cardiovascular effects.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of N-Methyl-N’-nitrosopiperazine-d4 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking and analysis of its behavior in biological systems. This compound can affect various cellular processes, including gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methyl-N’-nitrosopiperazine: The non-deuterated analog, used in similar applications but without the benefits of deuterium labeling.

    1-Methyl-4-nitrosopiperazine-d4: Another deuterium-labeled analog with similar properties.

    1-Nitroso-4-methylpiperazine-d4: A related compound with slight structural differences.

Uniqueness

N-Methyl-N’-nitrosopiperazine-d4 is unique due to its deuterium labeling, which enhances its stability and allows for more accurate analytical measurements. This makes it particularly valuable in research settings where precise data is crucial.

Eigenschaften

Molekularformel

C5H11N3O

Molekulargewicht

133.19 g/mol

IUPAC-Name

2,2,6,6-tetradeuterio-4-methyl-1-nitrosopiperazine

InChI

InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3/i4D2,5D2

InChI-Schlüssel

CEAIOKFZXJMDAS-CQOLUAMGSA-N

Isomerische SMILES

[2H]C1(CN(CC(N1N=O)([2H])[2H])C)[2H]

Kanonische SMILES

CN1CCN(CC1)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.